2-methoxy-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}benzamide
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Overview
Description
2-methoxy-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}benzamide is a compound that belongs to the class of pyrano[4,3-d][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzamide moiety, a methoxy group, and a pyrano[4,3-d][1,3]thiazole ring system, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}benzamide typically involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone to form the pyrano[4,3-d][1,3]thiazole ring system. This intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction is usually carried out in an organic solvent, such as dichloromethane, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}benzamide.
Reduction: Formation of 2-methoxy-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}benzylamine
- 2-hydroxy-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}benzamide
- 2-methoxy-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}benzoic acid
Uniqueness
2-methoxy-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}benzamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and bioavailability, while the pyrano[4,3-d][1,3]thiazole ring system contributes to its stability and reactivity .
Properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-18-11-5-3-2-4-9(11)13(17)16-14-15-10-6-7-19-8-12(10)20-14/h2-5H,6-8H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAHXZSYBSQJEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC3=C(S2)COCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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